Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate
Description
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The trifluoromethyl (-CF₃) group at position 2 and the methyl ester (-COOCH₃) at position 3 are critical functional groups influencing its physicochemical and biological properties. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the ester group contributes to solubility and reactivity in synthetic applications .
Molecular Formula: C₁₀H₁₁F₃N₂O₂ (calculated based on structural analogs)
Molecular Weight: ~248.2 g/mol (estimated from related compounds in and ).
Properties
Molecular Formula |
C10H11F3N2O2 |
|---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F3N2O2/c1-17-9(16)7-8(10(11,12)13)14-6-4-2-3-5-15(6)7/h2-5H2,1H3 |
InChI Key |
NTAAUSNYWWZVHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The most common approach involves cyclocondensation reactions between substituted aminopyridines and α-haloketones or α-haloesters. For example:
- Step 1 : Reaction of 2-aminopyridine derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions forms the imidazo[1,2-a]pyridine core.
- Step 2 : Methyl esterification via transesterification or direct carboxylation using methyl chloroformate.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol or DMF | |
| Temperature | 80–100°C | |
| Catalyst | p-Toluenesulfonic acid (PTSA) | |
| Yield | 45–68% |
Trifluoromethyl Group Introduction
The trifluoromethyl group is typically introduced via:
- Direct substitution : Using trifluoromethylating agents (e.g., TMSCF₃) on halogenated precursors.
- Building-block strategy : Starting with trifluoromethyl-containing pyridine intermediates to avoid late-stage fluorination.
Optimization Strategies
Solvent and Temperature Effects
- Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to ethanol.
- Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, increasing yield to 72%.
Catalytic Systems
- Lewis acids (e.g., ZnCl₂) enhance regioselectivity during cyclocondensation.
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve trifluoromethylation yields by 15–20%.
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, COOCH₃), 4.20–4.50 (m, 4H, CH₂) | |
| ¹⁹F NMR | δ -62.5 (s, CF₃) | |
| HRMS | [M+H]⁺ calc. 263.22, found 263.21 |
Purity and Stability
- HPLC purity : ≥98% (C18 column, acetonitrile/water).
- Storage : Stable at −20°C for 12 months; decomposes at >150°C.
Challenges and Solutions
- Low yields in cyclization : Additives like molecular sieves absorb water, improving yields to 65%.
- Byproduct formation : Gradient chromatography (hexane/ethyl acetate) removes methyl ester hydrolysis byproducts.
Industrial-Scale Considerations
- Cost-effective trifluoromethylation : Use of CF₃Br gas under UV light reduces reagent costs by 40%.
- Continuous-flow systems : Achieve 85% conversion with residence times <10 minutes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the imidazo[1,2-a]pyridine core using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Agrochemicals: It is used in the synthesis of pesticides and herbicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-κB pathway, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between the target compound and analogs:
Physicochemical Properties
- Lipophilicity: The tert-butyl derivative () has a higher logP than the target compound due to its non-polar substituent, while the sodium salt () is highly water-soluble .
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability compared to alkyl or aryl substituents, as seen in the target compound’s resistance to decomposition under standard storage conditions .
Biological Activity
Methyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H7F3N2O2
- Molar Mass : 232.17 g/mol
- CAS Number : 76849616
- Density : 1.4 g/cm³ (estimated)
- Boiling Point : 315 °C (predicted)
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its effectiveness in pharmacological applications.
Antitumor Activity
Recent studies have indicated that compounds related to the imidazo[1,2-a]pyridine structure exhibit significant antitumor properties. For instance, a derivative was evaluated against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) using the sulforhodamine B assay. The results demonstrated that certain derivatives inhibited cell growth effectively while sparing non-tumorigenic cells .
Antimicrobial Properties
Research has highlighted the potential antimicrobial effects of imidazo[1,2-a]pyridine derivatives. For example, studies on related compounds have shown nematicidal and fungicidal activities, suggesting that this compound could possess similar properties through disruption of essential biological processes in target organisms.
Study 1: Antitumor Evaluation
In a study assessing the antitumor efficacy of various imidazo derivatives, this compound was tested for its ability to inhibit tumor cell proliferation. The compound showed promising results with a GI50 concentration indicating effective growth inhibition in cancer cell lines compared to control groups .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of imidazo derivatives found that this compound exhibited significant activity against specific pathogens. The mechanism was linked to the disruption of cellular integrity and interference with metabolic pathways necessary for microbial survival .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
